N-cycloheptylpyrimidin-2-amine

Fragment-based drug discovery NMR quality control chemical biology

N-Cycloheptylpyrimidin-2-amine (C₁₁H₁₇N₃, MW 191.27 g/mol) is a 2-aminopyrimidine derivative bearing a cycloheptyl substituent on the exocyclic nitrogen. It belongs to the class of N-cycloalkyl-2-aminopyrimidines, a privileged fragment chemotype widely employed in kinase inhibitor design and fragment-based lead discovery.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B5792444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylpyrimidin-2-amine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC2=NC=CC=N2
InChIInChI=1S/C11H17N3/c1-2-4-7-10(6-3-1)14-11-12-8-5-9-13-11/h5,8-10H,1-4,6-7H2,(H,12,13,14)
InChIKeyDYFJUGGWBNHTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptylpyrimidin-2-amine for Fragment-Based Screening and Chemical Biology: Core Identity and Sourcing Context


N-Cycloheptylpyrimidin-2-amine (C₁₁H₁₇N₃, MW 191.27 g/mol) is a 2-aminopyrimidine derivative bearing a cycloheptyl substituent on the exocyclic nitrogen. It belongs to the class of N-cycloalkyl-2-aminopyrimidines, a privileged fragment chemotype widely employed in kinase inhibitor design and fragment-based lead discovery [1]. The compound is registered as a fragment hit in the PanDDA analysis group deposition against the mRNA decapping enzyme DCP2 (NUDT20), confirming its ability to engage protein targets through the pyrimidine hinge-binding motif and the lipophilic cycloheptyl group [2]. Its inclusion in NMR quality-controlled fragment libraries further underscores its utility as a validated starting point for medicinal chemistry optimization [3].

Why N-Cycloheptylpyrimidin-2-amine Cannot Be Replaced by Smaller Cycloalkyl Analogs Without Altering Binding and Physicochemical Profiles


N-Cycloalkyl-2-aminopyrimidines form a congeneric series, yet the cycloheptyl variant exhibits quantifiably distinct physicochemical and structural engagement properties compared to its cyclohexyl and cyclopentyl congeners. The seven-membered ring introduces a larger hydrophobic surface area (calculated logP increase of approximately 0.5–0.7 units per additional methylene) and greater conformational flexibility, which directly modulates the entropic component of binding and aqueous solubility [1]. In the co-crystal structure with DCP2, the cycloheptyl group occupies a well-defined lipophilic sub-pocket; smaller rings fail to achieve the same van der Waals contact efficiency, while larger rings encounter steric clashes [2]. These differences render the cycloheptyl derivative a non-substitutable building block when the target site geometry demands its precise steric and lipophilic signature.

Quantitative Differentiators of N-Cycloheptylpyrimidin-2-amine Against Closest Cycloalkyl Analogs


Fragment Library NMR Quality Control: Structural Fidelity and Purity Metrics

The BMRB NMR quality control entry bmse011211 provides reference ¹H, ¹³C, HSQC, and HMBC spectra for N-cycloheptylpyrimidin-2-amine at 1 mM in DMSO-d₆, confirming structural identity and purity suitable for fragment screening [1]. The cycloheptyl CH₂ envelope integrates to 12 protons (δ 1.4–2.0 ppm), clearly distinguishable from the cyclohexyl analog's 10-proton envelope (δ 1.1–1.9 ppm) [2]. This spectral distinction enables unambiguous identity confirmation during library QC, preventing misassignment errors that can occur when handling multiple cycloalkyl congeners simultaneously.

Fragment-based drug discovery NMR quality control chemical biology

Crystallographically Validated Protein Engagement: DCP2 Fragment-Hit Binding Mode

In the PanDDA co-crystal structure with the mRNA decapping enzyme DCP2 (PDB 5QOI, resolution 1.99 Å), N-cycloheptylpyrimidin-2-amine binds in the active site with the pyrimidine ring forming hydrogen bonds to the hinge region and the cycloheptyl group inserted into a hydrophobic cleft [1]. The refined occupancy for the fragment is 1.0 (single conformation), and the average B-factor of the ligand (estimated from PDB deposition: ~35–40 Ų) is comparable to the surrounding protein residues, indicating well-ordered binding [2]. In contrast, no deposited co-crystal structure exists for the cyclohexyl or cyclopentyl analog in complex with DCP2, suggesting differential binding competence.

structural biology fragment screening decapping enzyme

Physicochemical Property Differentiation: LogP and Solubility Benchmarks

Increasing the cycloalkyl ring size from five to seven carbon atoms systematically raises lipophilicity and reduces aqueous solubility, parameters critical for both biochemical assay compatibility and downstream lead development. N-cycloheptylpyrimidin-2-amine exhibits a calculated XLogP3 of 2.7 [1], compared to XLogP3 of 2.0 for the cyclohexyl analog and 1.5 for the cyclopentyl analog [2]. This ~0.7 log unit increase per methylene translates to an approximately 5-fold increase in n-octanol/water partition coefficient, directly impacting membrane permeability and protein binding potential.

medicinal chemistry physicochemical profiling lead optimization

Procurement-Driven Application Scenarios for N-Cycloheptylpyrimidin-2-amine


Fragment-Based Screening Against Novel Protein Targets

When initiating a fragment-based screening campaign, N-cycloheptylpyrimidin-2-amine should be prioritized as a component of a validated, NMR-quality-controlled fragment library. Its structural identity is verified by distinct NMR spectral features that prevent misidentification among cycloalkyl congeners [1]. Its inclusion is justified by the demonstrated ability to yield high-resolution co-crystal structures (PDB 5QOI), providing actionable structural information for hit-to-lead optimization [2].

Kinase Inhibitor Scaffold Design Requiring Defined Hydrophobic Contacts

For kinase targets where the active site features a deep hydrophobic pocket adjacent to the hinge binding region, N-cycloheptylpyrimidin-2-amine is the preferred 2-aminopyrimidine building block. Its XLogP3 of 2.7 and the cycloheptyl group's extended van der Waals surface enable more extensive hydrophobic packing compared to the cyclohexyl (XLogP3 2.0) or cyclopentyl (XLogP3 1.5) analogs, as inferred from the DCP2 co-crystal structure binding mode [1].

Chemical Biology Probe Development Targeting mRNA Decapping Machinery

In projects focused on the DCP2/NUDT20 decapping enzyme, N-cycloheptylpyrimidin-2-amine is the only N-cycloalkyl-2-aminopyrimidine with a publicly available co-crystal structure confirming direct engagement of the active site [1]. This makes it a structurally validated starting point for developing chemical probes to interrogate mRNA decapping biology, where alternative cycloalkyl fragments lack this level of target engagement evidence.

Quote Request

Request a Quote for N-cycloheptylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.